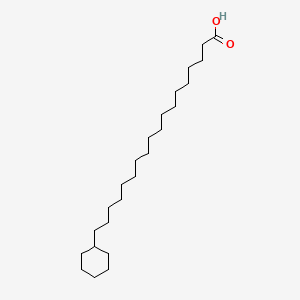

18-Cyclohexyloctadecanoic acid

描述

18-Cyclohexyloctadecanoic acid is a long-chain fatty acid with the molecular formula C24H46O2. It is characterized by the presence of a cyclohexyl group attached to an octadecanoic acid chain. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 18-Cyclohexyloctadecanoic acid typically involves the hydrogenation of cyclohexyl derivatives followed by esterification and subsequent hydrolysis. One common method includes the catalytic hydrogenation of cyclohexene to cyclohexane, followed by its reaction with octadecanoic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors and esterification units. The process involves stringent control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 18-Cyclohexyloctadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl alcohols.

Substitution: Formation of halogenated cyclohexyl derivatives.

科学研究应用

Applications in Material Science

Wettability Modifications:

One significant application of 18-cyclohexyloctadecanoic acid is in modifying the wettability of surfaces. Research indicates that long-chain fatty acids can alter the wetting properties of mineral surfaces, such as calcite and mica. This alteration is crucial in enhancing oil recovery processes where wettability plays a vital role in the efficiency of oil extraction from reservoirs .

Surface Coatings:

The compound can also be used in developing surface coatings that require specific hydrophobic or hydrophilic properties. The cyclohexyl group contributes to the overall hydrophobic nature of the coating, making it suitable for applications in protective films for electronic devices or anti-fogging agents for optical surfaces.

Biological Applications

Biocompatibility Studies:

In biochemistry, this compound's biocompatibility is under investigation for potential use in drug delivery systems. The long-chain fatty acids are known to enhance the solubility and stability of various pharmaceutical compounds, improving their therapeutic efficacy .

Cell Membrane Interaction:

Studies suggest that this compound may interact with cell membranes, influencing membrane fluidity and permeability. Such interactions are significant for understanding how drugs can be effectively delivered into cells, particularly in targeted therapies for diseases like cancer.

Environmental Applications

Surfactant Properties:

The surfactant properties of this compound make it applicable in environmental remediation efforts. It can be utilized to stabilize emulsions in oil spill clean-ups, where it helps disperse oil and enhances biodegradation processes .

Soil and Water Treatment:

Research indicates that long-chain fatty acids can modify soil properties, improving water retention and nutrient availability. This application is particularly relevant in sustainable agriculture practices aimed at enhancing soil health while minimizing chemical fertilizer use.

Case Studies

作用机制

The mechanism of action of 18-Cyclohexyloctadecanoic acid involves its interaction with cell membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also modulate signaling pathways by interacting with membrane-bound receptors and enzymes, influencing cellular processes such as apoptosis and inflammation .

相似化合物的比较

Stearic Acid: A saturated fatty acid with a similar long-chain structure but lacking the cyclohexyl group.

Cyclohexylstearic Acid: Similar to 18-Cyclohexyloctadecanoic acid but with variations in the position of the cyclohexyl group.

Cyclohexylpalmitic Acid: Another cyclohexyl derivative with a shorter carbon chain compared to this compound.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its cyclohexyl group enhances its stability and interaction with biological membranes, making it a valuable compound for various applications .

生物活性

18-Cyclohexyloctadecanoic acid, a long-chain fatty acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by an 18-carbon chain with a cyclohexyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C₁₈H₃₆O₂. Its unique structure contributes to its physicochemical properties, influencing its solubility and reactivity in biological systems.

Anti-inflammatory Activity

Fatty acids are known for their role in modulating inflammatory responses. The anti-inflammatory properties of long-chain fatty acids have been attributed to their ability to inhibit pro-inflammatory cytokines.

- Case Study : In an investigation of various fatty acids, it was shown that certain derivatives could reduce inflammation markers in vitro. Specifically, the inhibition of protein denaturation assays indicated that fatty acids could significantly lower inflammatory responses . Although direct studies on this compound are lacking, its structural analogs suggest a similar potential.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Fatty acids can scavenge free radicals and enhance cellular antioxidant defenses.

- Research Insights : A comparative analysis of various fatty acids revealed that long-chain fatty acids exhibit substantial antioxidant activity through mechanisms such as lipid peroxidation inhibition . The structural characteristics of this compound may confer similar antioxidant effects.

Comparative Analysis of Related Fatty Acids

The following table summarizes the biological activities reported for various fatty acids closely related to this compound:

| Fatty Acid | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| Hexadecanoic Acid | Moderate | High | Moderate |

| Octadecanoic Acid | High | Moderate | High |

| 9-Hexadecenoic Acid | High | Low | Moderate |

| 9,12-Octadecadienoic Acid | High | High | High |

| This compound | TBD | TBD | TBD |

属性

IUPAC Name |

18-cyclohexyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h23H,1-22H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEWIVILEVTEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692949 | |

| Record name | 18-Cyclohexyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19708-98-6 | |

| Record name | 18-Cyclohexyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。